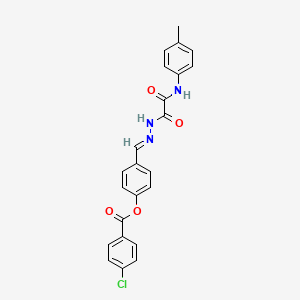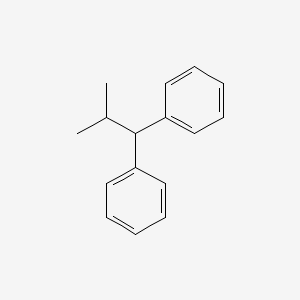
1,1-Diphenyl-2-methylpropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Diphenyl-2-methylpropane is an organic compound with the molecular formula C16H18 It is characterized by a central propane chain with two phenyl groups attached to the first carbon and a methyl group attached to the second carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1-Diphenyl-2-methylpropane can be synthesized through several methods. One common synthetic route involves the Friedel-Crafts alkylation of benzene with 2-methylpropane-1,1-diyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound often involves similar Friedel-Crafts alkylation processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Diphenyl-2-methylpropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or alcohols depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different hydrocarbons.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Products such as 3,3-diphenyl-2-butanone and benzophenone.
Reduction: Various hydrocarbons depending on the extent of reduction.
Substitution: Halogenated or nitrated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
1,1-Diphenyl-2-methylpropane has several applications in scientific research:
Chemistry: Used as a model compound in studies of reaction mechanisms and kinetics.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the synthesis of other organic compounds and materials.
Wirkmechanismus
The mechanism of action of 1,1-Diphenyl-2-methylpropane involves its interaction with various molecular targets. The phenyl groups can participate in π-π interactions with aromatic systems, while the central propane chain can undergo various chemical transformations. These interactions and transformations are crucial for its effects in different applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1-Diphenylethane: Similar structure but lacks the methyl group on the second carbon.
1,1-Diphenylpropane: Similar structure but with a different substitution pattern.
2,2-Diphenylpropane: Similar structure but with both phenyl groups on the second carbon.
Uniqueness
1,1-Diphenyl-2-methylpropane is unique due to the specific positioning of its phenyl and methyl groups, which influences its chemical reactivity and interactions. This unique structure makes it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
1634-11-3 |
|---|---|
Molekularformel |
C16H18 |
Molekulargewicht |
210.31 g/mol |
IUPAC-Name |
(2-methyl-1-phenylpropyl)benzene |
InChI |
InChI=1S/C16H18/c1-13(2)16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13,16H,1-2H3 |
InChI-Schlüssel |
WYYWMBKUPQWNRU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]acetic acid](/img/structure/B11942653.png)
![6-(3-hydroxypropyl)-2-(1-methyl-2-oxo-3H-benzimidazol-5-yl)benzo[de]isoquinoline-1,3-dione](/img/structure/B11942658.png)
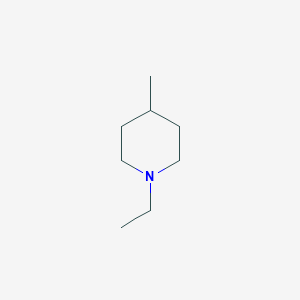

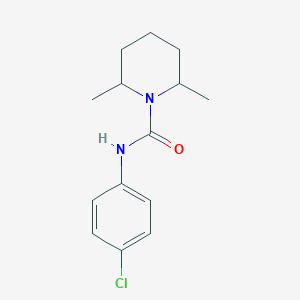
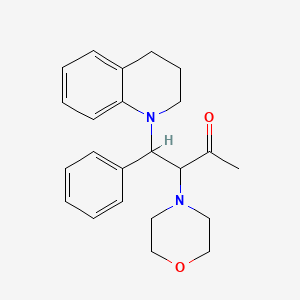

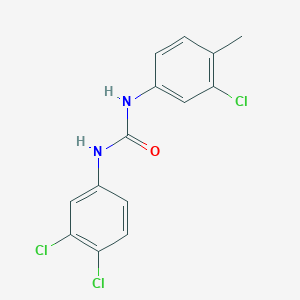
![2-((E)-{[4-(4-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenoxy)phenyl]imino}methyl)phenol](/img/structure/B11942678.png)

![N-(2-Nitrodibenzo[b,d]furan-3-yl)acetamide](/img/structure/B11942688.png)


